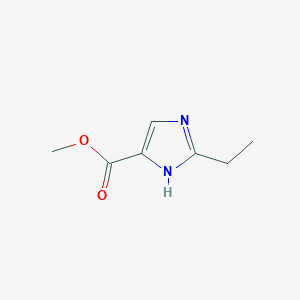

Methyl 2-ethyl-1H-imidazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-6-8-4-5(9-6)7(10)11-2/h4H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTVWHJUXDNIDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901004525 | |

| Record name | Methyl 2-ethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84255-25-4 | |

| Record name | 2-Ethyl-5-methyl-1H-imidazole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-ethyl-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901004525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Ethyl 1h Imidazole 4 Carboxylate and Analogs

General Synthetic Strategies for Imidazole (B134444) Ring Construction

The formation of the imidazole ring is a well-established area of organic synthesis, with several reliable methods for its construction. These strategies often involve the condensation of components that provide the requisite carbon and nitrogen atoms to form the five-membered ring.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. operachem.com These reactions are prized for their atom economy, reduction of waste, and the ability to generate complex molecules in a convergent manner.

One of the earliest and most well-known MCRs for imidazole synthesis is the Debus-Radziszewski synthesis , first reported in 1858. This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849). lookchem.com This method, while foundational, is still employed for creating C-substituted imidazoles. A modification of this reaction under microwave irradiation, for instance, uses benzil, benzaldehyde, and ammonia in glacial acetic acid to form 2,4,5-triphenylimidazole. bldpharm.com

More contemporary MCR approaches utilize a range of catalysts and starting materials to afford highly substituted imidazoles. For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org Similarly, imidazole can act as an organocatalyst in the multicomponent reaction of malononitrile, an aldehyde, and a third nucleophilic partner to create diverse heterocyclic systems. athabascau.ca

The following table summarizes various MCR approaches for the synthesis of substituted imidazoles.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |

| 1,2-Dicarbonyl | Aldehyde | Ammonia | - | Heat | Tri-substituted Imidazoles |

| 2-Bromoacetophenone | Aldehyde | Primary Amine | Ammonium Acetate | Heat, Solvent-free | 1,2,4-Trisubstituted Imidazoles |

| Benzil | Aldehyde | Aromatic Amine | Ammonium Acetate | Fe3O4@SiO2/BNC | 1,2,4,5-Tetrasubstituted Imidazoles |

| Vinyl Azides | Aromatic Aldehydes | Aromatic Amines | - | Benzoic Acid | 1,2,5-Trisubstituted Imidazoles |

Cyclization Reactions Involving Alkynes and Nitrogen-Containing Precursors

The use of alkynes as building blocks for heterocyclic synthesis is a powerful strategy, and the construction of the imidazole ring is no exception. These reactions often involve the metal-catalyzed addition of nitrogen-containing precursors across the carbon-carbon triple bond.

Copper-catalyzed reactions are prominent in this area. For instance, a regioselective diamination of terminal alkynes with amidines can be achieved using a copper catalyst in the presence of an oxidant like oxygen. This method provides a direct route to 1,2,4-trisubstituted imidazoles. researchgate.net The reaction is believed to proceed through a copper-promoted activation of the alkyne, followed by nucleophilic attack of the amidine.

Another approach involves a two-stage microwave protocol where methyl propiolate (an activated alkyne) reacts with substituted amidoximes in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield NH-imidazoles with an ester moiety at the C-4 position.

The table below provides examples of cyclization reactions for imidazole synthesis using alkynes.

| Alkyne Precursor | Nitrogen Source | Catalyst/Conditions | Product Type |

| Terminal Alkyne | Amidine | CuCl2·2H2O, O2 | 1,2,4-Trisubstituted Imidazoles |

| Methyl Propiolate | Amidoxime | DABCO, Microwave | C-4 Ester Substituted NH-Imidazoles |

| Substituted Alkynes | Two equivalents of Nitrile | t-BuOK | Substituted Imidazoles |

One-Pot Condensation and Related Methods for Imidazole Derivative Synthesis

One-pot syntheses are procedurally simple and efficient, avoiding the need for isolation and purification of intermediates. These methods are widely applied to the synthesis of imidazole derivatives.

A common one-pot approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. This three-component reaction can be catalyzed by a variety of substances, including cupric chloride under microwave irradiation and solvent-free conditions, leading to excellent yields of 2,4,5-trisubstituted imidazoles. google.com Another green chemistry approach utilizes a solvent-free reaction of benzene-1,2-diamine, an aromatic aldehyde, and ammonium acetate at elevated temperatures to produce benzyl-substituted imidazole derivatives. nih.gov

Microwave-assisted organic synthesis (MAOS) has also been effectively used. A one-pot synthesis of imidazole-4-carboxylates is achieved through the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, which are generated in situ from 1,2-diaza-1,3-dienes, primary amines, and aldehydes. masterorganicchemistry.com This method allows for flexible substitution patterns on the resulting imidazole ring.

Specific Synthetic Pathways for Imidazole Carboxylate Esters

The synthesis of imidazole carboxylate esters, such as Methyl 2-ethyl-1H-imidazole-4-carboxylate, requires strategies that either introduce the ester functionality during the ring formation or append it to a pre-formed imidazole ring.

Esterification Reactions of Imidazolecarboxylic Acids

A straightforward method for the synthesis of imidazole carboxylate esters is the esterification of the corresponding imidazolecarboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. cerritos.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, which can also serve as the solvent. masterorganicchemistry.comcerritos.edu

The general mechanism for the Fischer esterification proceeds through the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. cerritos.edu

Nucleophilic attack by the alcohol (methanol) on the activated carbonyl carbon, forming a tetrahedral intermediate. guidechem.com

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. guidechem.com

Elimination of water as a leaving group, regenerating the carbonyl double bond. guidechem.com

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. cerritos.edu

For the synthesis of Methyl 2-ethyl-1H-imidazole-4-carboxylate, the precursor, 2-ethyl-1H-imidazole-4-carboxylic acid, would be refluxed in methanol (B129727) with a catalytic amount of a strong acid. The reaction progress would be monitored, and upon completion, the product would be isolated by removing the excess methanol and neutralizing the acid catalyst, followed by extraction and purification.

Multi-Step Synthesis Sequences for Methyl 2-ethyl-1H-imidazole-4-carboxylate and its Close Analogs

While a direct, one-step synthesis of Methyl 2-ethyl-1H-imidazole-4-carboxylate is not readily found in the literature, a plausible multi-step pathway can be constructed based on the known synthesis of its close analog, Ethyl imidazole-4-carboxylate. This synthetic route can be adapted by using appropriate starting materials to introduce the 2-ethyl group.

A representative multi-step synthesis would likely begin with a precursor that can be converted into the imidazole ring with the desired substitution pattern. One such pathway for a similar compound, diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, starts from the condensation of diethyl 2-chloro-3-oxosuccinate with butyramidinium.

A more general and adaptable synthesis for a 2-substituted imidazole-4-carboxylate ester starts from glycine (B1666218). The following table outlines a potential multi-step synthesis for Methyl 2-ethyl-1H-imidazole-4-carboxylate, adapted from the synthesis of Ethyl imidazole-4-carboxylate.

| Step | Reaction | Starting Materials | Reagents | Intermediate/Product |

| 1 | Acylation | Glycine | Propanoic anhydride | N-Propanoylglycine |

| 2 | Esterification | N-Propanoylglycine | Methanol, Acid Catalyst | Methyl N-propanoylglycinate |

| 3 | Condensation | Methyl N-propanoylglycinate | Methyl formate, NaH | Enolate intermediate |

| 4 | Cyclization | Enolate intermediate | Potassium thiocyanate (B1210189), HCl | 2-Mercapto-2-ethyl-1H-imidazole-4-carboxylate methyl ester |

| 5 | Desulfurization | 2-Mercapto intermediate | Hydrogen peroxide | Methyl 2-ethyl-1H-imidazole-4-carboxylate |

Regioselective Functionalization Strategies of Imidazole Scaffolds

The synthesis of specifically substituted imidazoles such as Methyl 2-ethyl-1H-imidazole-4-carboxylate relies on regioselective strategies that precisely control the placement of functional groups on the heterocyclic ring. One effective approach involves the construction of the imidazole core from acyclic precursors, which inherently defines the substitution pattern.

A common strategy for obtaining imidazole-4-carboxylates starts from glycine derivatives. For instance, ethyl imidazole-4-carboxylate can be synthesized from glycine through a multi-step sequence involving acylation, esterification, condensation with methyl formate, cyclization with potassium thiocyanate (KSCN), and a final oxidative desulfurization step. guidechem.com This foundational method establishes the carboxylate at the C4 position, which can then be a starting point for further modification.

To achieve the specific 2-ethyl substitution pattern, a plausible and documented synthetic route involves the initial synthesis of a 2-ethyl-1H-imidazole-4,5-dicarboxylate precursor. researchgate.net This intermediate can be prepared through the condensation of an appropriate amidine, such as butyramidinium, with a diethyl oxalacetate (B90230) derivative. The resulting diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate highlights a method to install the C2-alkyl group. A similar approach using the corresponding propionamidinium would yield the 2-ethyl analog.

Once the 2-ethyl-1H-imidazole-4,5-dicarboxylate is obtained, a regioselective partial decarboxylation is required to yield the target 4-carboxylate. This transformation can be achieved by hydrolysis of the diester to the corresponding dicarboxylic acid, followed by controlled decarboxylation. lookchem.com The thermal or chemically induced loss of the carboxyl group at the C5 position is often favored, leading to the desired 2,4-disubstituted imidazole.

Another powerful regioselective method involves the reaction between ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate and a primary amine, which directly affords 1-alkyl-4-imidazolecarboxylates in good yields. nih.gov While this method primarily yields N1-substituted products, it demonstrates a regioselective cyclization that specifically forms the 4-carboxylate isomer. Adapting such a strategy could potentially lead to N-unsubstituted versions under different reaction conditions.

The table below summarizes key regioselective strategies for the synthesis of imidazole-4-carboxylate scaffolds.

| Starting Materials | Key Reagents and Conditions | Product Type | Reference |

| Glycine | Acetic anhydride, Ethanol, Methyl formate, NaH, KSCN, H₂O₂ | Ethyl imidazole-4-carboxylate | guidechem.com |

| Diethyl 2-chloro-3-oxosuccinate, Butyramidinium | Ethanol, Triethylamine | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

| Diethyl imidazole-4,5-dicarboxylate | 1. NaOH (aq), 2. Aniline (reflux), 3. HCl (aq), 4. Ethanol, HCl | Ethyl imidazole-4-carboxylate | lookchem.com |

| Ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate, Primary amine | Varies depending on amine | 1-Alkyl-4-imidazolecarboxylates | nih.gov |

Advanced Functionalization and Derivatization Techniques

Once the Methyl 2-ethyl-1H-imidazole-4-carboxylate scaffold is synthesized, it can undergo a variety of advanced functionalization and derivatization reactions to generate a diverse library of analogs. These modifications can be targeted at the N-H position of the imidazole ring, the ester functionality, or the remaining C-H bond at the C5 position.

Functionalization of the Imidazole Ring:

Direct C-H functionalization represents a powerful and atom-economical approach to introduce further complexity. Palladium-catalyzed C-H arylation has been successfully applied to ethyl imidazole-4-carboxylate. researchgate.net Research has shown that the C2 and C5 positions are the most susceptible to this transformation, while the C4 position is generally the least reactive. researchgate.net By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve regioselective arylation. For instance, studies on similar imidazole systems have demonstrated exclusive C5-arylation using specific palladium(II) complexes, even in the presence of a potentially reactive C2-H bond. researchgate.netrawdatalibrary.net This allows for the introduction of various aryl and heteroaryl groups at the C5 position of the 2-ethyl-1H-imidazole-4-carboxylate core. Protecting the N1 position, for example with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can further modulate the reactivity and regioselectivity of C-H activation at the C2 and C5 positions. nih.gov

N-Alkylation:

The secondary amine (N-H) within the imidazole ring is a key site for derivatization. Regioselective N-alkylation can be achieved under various conditions. For unsymmetrical imidazoles, the site of alkylation is influenced by both steric and electronic factors of the substituents on the ring and the nature of the alkylating agent. nih.gov In the case of 2-ethyl-1H-imidazole-4-carboxylate, alkylation can occur at either the N1 or N3 nitrogen atom, leading to two possible regioisomers. The presence of the C4-carboxylate group, an electron-withdrawing group, generally directs alkylation to the N1 position, which is sterically more accessible and electronically favored. This reaction is a key step in the synthesis of various pharmaceutical intermediates.

Derivatization of the Carboxylate Group:

The methyl ester at the C4 position is a versatile handle for a wide range of chemical transformations.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or KOH), followed by acidification. lookchem.com This carboxylic acid is a crucial intermediate for further modifications.

Amidation: The resulting carboxylic acid can be coupled with a diverse range of primary and secondary amines to form amides. Standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a base like Hünig's base, can facilitate this transformation efficiently. rawdatalibrary.net This method is highly effective for the direct coupling of carboxylate salts with amines, which can be advantageous if the free carboxylic acid is unstable. rawdatalibrary.net

The following table details examples of advanced functionalization and derivatization techniques applicable to the Methyl 2-ethyl-1H-imidazole-4-carboxylate scaffold.

| Reaction Type | Target Site | Reagents and Conditions | Product Type | Reference |

| C-H Arylation | C5-position | Aryl halide, Palladium catalyst (e.g., Pd(OAc)₂), Ligand, Base | 5-Aryl-2-ethyl-imidazole-4-carboxylate | researchgate.netresearchgate.net |

| N-Alkylation | N1/N3-position | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-Alkyl-2-ethyl-imidazole-4-carboxylate | nih.gov |

| Ester Hydrolysis | C4-ester | NaOH or KOH (aq), then Acid | 2-Ethyl-1H-imidazole-4-carboxylic acid | lookchem.com |

| Amidation | C4-carboxylic acid | Amine, Coupling agent (e.g., HBTU), Base (e.g., Hünig's base) | 2-Ethyl-1H-imidazole-4-carboxamide | rawdatalibrary.net |

Spectroscopic Characterization Methodologies for Imidazole Carboxylates

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption or scattering of radiation at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For an imidazole (B134444) carboxylate, the spectrum reveals characteristic absorption bands corresponding to its key structural features.

N-H Stretching: The N-H bond of the imidazole ring typically exhibits a broad stretching vibration in the region of 3300-2500 cm⁻¹. This broadness is due to hydrogen bonding. For instance, the FT-IR spectrum of a pyrazine-2-carboxylic acid derivative showed an N-H stretch at 3323 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring are expected to appear in the 3100-3000 cm⁻¹ range. vscht.cz Aliphatic C-H stretching from the ethyl and methyl groups will show sharp peaks in the 3000-2850 cm⁻¹ region.

C=O Stretching: The carbonyl group (C=O) of the methyl ester is one of the most prominent features, typically showing a strong, sharp absorption band between 1750-1735 cm⁻¹. vscht.cz In related amide derivatives, this stretch appears around 1680-1630 cm⁻¹. For N-(pyridin-2-yl)pyrazine-2-carboxamide, this peak was observed at 1665 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the imidazole ring occur in the 1600-1400 cm⁻¹ region. vscht.cz Aromatic hydrocarbons typically show absorptions between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz

C-O Stretching: The C-O single bond of the ester group gives rise to a strong band in the 1300-1000 cm⁻¹ range.

Fingerprint Region: The region below 1300 cm⁻¹ is known as the fingerprint region. It contains complex vibrations characteristic of the entire molecule, making it useful for confirming identity by comparison with a known spectrum. vscht.cz

Interactive Data Table: Expected FT-IR Peaks for Methyl 2-ethyl-1H-imidazole-4-carboxylate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Imidazole N-H | Stretch | 3300-2500 | Broad, Medium |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000-2850 | Strong-Medium |

| Ester C=O | Stretch | 1750-1735 | Strong, Sharp |

| Ring C=C, C=N | Stretch | 1600-1400 | Medium-Weak |

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For imidazole derivatives, Raman spectroscopy can effectively probe the vibrations of the heterocyclic ring. acs.org

Key expected Raman bands for Methyl 2-ethyl-1H-imidazole-4-carboxylate would include:

Ring Breathing Modes: Symmetric vibrations of the entire imidazole ring, which are often strong in Raman spectra.

C=C and C=N Stretching: These vibrations, also seen in FT-IR, are typically sharp and well-defined in Raman spectra. nih.gov

C-H Bending: In-plane and out-of-plane bending of the aromatic C-H bond can be identified.

Substituent Vibrations: Vibrations associated with the ethyl and methyl carboxylate groups will also be present, although often weaker than the ring modes.

Studies on imidazole and its derivatives have shown that specific vibrational modes can be assigned with the aid of computational methods like Density Functional Theory (DFT), which helps in interpreting the complex spectra. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

For Methyl 2-ethyl-1H-imidazole-4-carboxylate, the following proton signals are expected:

N-H Proton: A broad singlet, typically in the downfield region (δ 10-13 ppm), due to its acidic nature and potential for hydrogen bonding. Its visibility can be affected by solvent and concentration.

Imidazole Ring Proton (C5-H): A singlet expected around δ 7.5-8.0 ppm. The exact shift is influenced by the electron-withdrawing nature of the adjacent carboxylate group.

Methyl Ester Protons (-OCH₃): A sharp singlet for the three protons of the methyl group, typically appearing around δ 3.7-3.9 ppm.

Ethyl Group Protons (-CH₂CH₃):

A quartet for the methylene (B1212753) protons (-CH₂-), expected around δ 2.7-3.0 ppm. The signal is split into a quartet by the adjacent methyl protons.

A triplet for the methyl protons (-CH₃), expected around δ 1.2-1.4 ppm. This signal is split into a triplet by the adjacent methylene protons.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for Methyl 2-ethyl-1H-imidazole-4-carboxylate

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Imidazole N-H | 10-13 | Broad Singlet | 1H |

| Imidazole C5-H | 7.5-8.0 | Singlet | 1H |

| Ester -OCH₃ | 3.7-3.9 | Singlet | 3H |

| Ethyl -CH₂- | 2.7-3.0 | Quartet | 2H |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

The expected ¹³C NMR signals for Methyl 2-ethyl-1H-imidazole-4-carboxylate are:

Ester Carbonyl Carbon (C=O): This carbon is the most deshielded, appearing in the δ 160-170 ppm range. oregonstate.edu

Imidazole Ring Carbons:

C2: The carbon bearing the ethyl group is expected around δ 145-155 ppm.

C4: The carbon attached to the carboxylate group would appear around δ 135-145 ppm.

C5: The carbon with the lone proton is expected to be the most shielded of the ring carbons, appearing around δ 115-125 ppm. The difference in chemical shifts between C4 and C5 is a key indicator of the substitution pattern. nih.gov

Methyl Ester Carbon (-OCH₃): A signal in the δ 50-55 ppm region.

Ethyl Group Carbons (-CH₂CH₃):

-CH₂-: Expected around δ 20-25 ppm.

-CH₃: Expected to be the most shielded carbon, appearing around δ 10-15 ppm.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for Methyl 2-ethyl-1H-imidazole-4-carboxylate

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | 160-170 |

| Imidazole C2 | 145-155 |

| Imidazole C4 | 135-145 |

| Imidazole C5 | 115-125 |

| Ester -OCH₃ | 50-55 |

| Ethyl -CH₂- | 20-25 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For Methyl 2-ethyl-1H-imidazole-4-carboxylate (Molecular Formula: C₈H₁₂N₂O₂), the expected molecular weight is approximately 168.19 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z = 168. researchgate.net

The fragmentation of substituted imidazoles is often characteristic. researchgate.net Key fragmentation pathways for this molecule could include:

Loss of the methoxy (B1213986) group (-OCH₃): Leading to a fragment ion at m/z = 137.

Loss of the entire methoxycarbonyl group (-COOCH₃): Resulting in a fragment at m/z = 109.

Loss of an ethyl radical (-CH₂CH₃): Producing a fragment at m/z = 139.

Cleavage of the ethyl group (loss of CH₃): A fragment at m/z = 153 (α-cleavage).

These fragmentation patterns, substantiated by exact mass measurements, are crucial for confirming the molecular structure and elucidating the connectivity of the substituents. researchgate.net

General Mass Spectrometric Techniques

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI) are commonly used for the analysis of imidazole derivatives. nih.gov In ESI-MS, the molecule is ionized, typically by protonation to form an [M+H]⁺ ion, and the mass-to-charge ratio (m/z) is measured.

Collision-Induced Dissociation (CID) experiments on these protonated ions can elucidate fragmentation pathways, which are often dependent on the substituents on the imidazole ring. nih.gov This allows for the differentiation of regioisomers. For imidazole esters, fragmentation may involve the loss of the alkoxy group or cleavage of the ester moiety itself. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of the compound and its fragments, further confirming its identity.

Mass spectrometry-based techniques have become indispensable for high-throughput reaction screening and for studying reaction mechanisms in detail. purdue.edu The combination of Liquid Chromatography (LC) with MS (LC-MS) is particularly effective for separating and analyzing complex mixtures of imidazole derivatives, allowing for their quantification and identification. wiley.com

Table 1: Common Mass Spectrometry Data for Imidazole Esters

| Compound Name | Precursor Ion [M+H]⁺ | Key Fragment Ions (m/z) | Ionization Method |

|---|

This interactive table provides representative mass spectrometry data for a related imidazole ester.

Application of Advanced Mass Spectrometry (e.g., ALTOFMS) in Complex Mixture Characterization

In the analysis of complex mixtures, such as those found in environmental or biological samples, advanced mass spectrometry techniques are crucial. Ultra-high-resolution mass spectrometry, utilizing platforms like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap, offers exceptional mass accuracy and resolving power. nih.gov This enables the reliable assignment of molecular formulas and the separation of isobaric compounds in intricate matrices. nih.gov

Aerosol Laser Time-of-Flight Mass Spectrometry (ALTOFMS) has been used for the online characterization of imidazole components in aqueous secondary organic aerosols, demonstrating the capability of advanced MS to analyze complex atmospheric samples. researchgate.net Furthermore, multiplexing strategies combined with high-resolution MS are being developed to increase the throughput of analyzing large libraries of complex natural product mixtures, which can contain diverse imidazole derivatives. nih.gov These advanced methods are essential for drug discovery, metabolomics, and environmental analysis where imidazole carboxylates might be present as part of a larger, more complex system. nih.govnih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption or emission of electromagnetic radiation corresponding to electronic transitions between different energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions in organic molecules, particularly those with chromophores—functional groups that absorb light in the UV-Vis range. shu.ac.uk The imidazole ring, being an aromatic heterocycle with π-electrons and non-bonding (n) electrons on the nitrogen atoms, is a chromophore.

The absorption of UV radiation by imidazole derivatives corresponds to the excitation of these outer electrons from their ground state to a higher energy state. shu.ac.uk Typically, two main types of electronic transitions are observed for imidazole-containing compounds:

π → π* transitions: These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-energy transitions and result in strong absorption bands. For the imidazole ring, a characteristic π → π* transition from the C=N bond is often observed. researchgate.net

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen atom) to a π* antibonding orbital. These are typically of lower energy than π → π* transitions and result in weaker absorption bands. researchgate.netyoutube.com

For instance, imidazole itself shows a characteristic π → π* absorption peak around 217 nm and an n → π* transition at approximately 275 nm. researchgate.net The presence of substituents, such as the ethyl and methyl carboxylate groups in Methyl 2-ethyl-1H-imidazole-4-carboxylate, can cause a shift in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Table 2: Typical Electronic Transitions in Imidazole Derivatives

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 200 - 270 | High-energy transition involving π-electrons in the imidazole ring. researchgate.netresearchgate.net |

This interactive table outlines the characteristic electronic transitions observed in imidazole compounds using UV-Vis spectroscopy.

X-Ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. It provides precise information on bond lengths, bond angles, and crystal packing.

Single Crystal X-Ray Diffraction Analysis

Single Crystal X-Ray Diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com When a single crystal of a compound like Methyl 2-ethyl-1H-imidazole-4-carboxylate is irradiated with a monochromatic X-ray beam, the X-rays are diffracted in a unique pattern determined by the crystal's internal lattice structure.

The analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. This yields a complete three-dimensional model of the molecule, confirming its connectivity and stereochemistry. mdpi.commdpi.com The resulting data includes unit cell parameters (the dimensions of the basic repeating unit of the crystal), space group (the crystal's symmetry), and the precise coordinates of each atom. mdpi.com This technique has been widely applied to various imidazole derivatives and their complexes to unambiguously confirm their structures. mdpi.comfigshare.com

Table 3: Example Crystallographic Data for an Imidazole Complex

| Parameter | trans-[Cu(2-EtIm)₂(acr)₂] |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8753(4) |

| b (Å) | 10.4227(5) |

| c (Å) | 9.7749(5) |

This interactive table presents example single-crystal X-ray diffraction data for a complex containing 2-ethylimidazole, illustrating the type of information obtained from this analysis. mdpi.com

Powder X-Ray Diffraction for Polymorphic Characterization

Powder X-Ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. nih.gov Instead of a single crystal, a sample consisting of a large number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample. nih.gov

PXRD is particularly important in the pharmaceutical industry for characterizing polymorphism—the ability of a substance to exist in two or more different crystal structures. rigaku.com Different polymorphs of the same compound can have distinct physical properties, such as solubility and stability. PXRD patterns can quickly distinguish between different polymorphic forms. nih.govrigaku.com For a new compound like Methyl 2-ethyl-1H-imidazole-4-carboxylate, PXRD would be used to identify its crystalline form, assess its purity, and monitor for any phase transformations under different conditions. rigaku.com

Computational and Theoretical Investigations of Methyl 2 Ethyl 1h Imidazole 4 Carboxylate Systems

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are instrumental in determining the intrinsic electronic and structural characteristics of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to map out the electron distribution and energy states of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine a molecule's most stable three-dimensional arrangement, known as its optimized geometry. For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. scielo.org.mxmdpi.com

These calculations reveal the lowest energy conformation of Methyl 2-ethyl-1H-imidazole-4-carboxylate. The process involves systematically adjusting the atomic coordinates to find the minimum on the potential energy surface. The resulting optimized structure provides key data on the planarity of the imidazole ring and the orientation of the ethyl and methyl carboxylate substituents. Energetics data, including the total energy of the molecule, can also be derived, which is fundamental for studying reaction thermodynamics and molecular stability. researchgate.net

Table 1: Representative Geometric Parameters Calculated via DFT for Imidazole Derivatives Note: This table provides typical values for imidazole-based structures as determined by DFT calculations and may not represent the exact values for Methyl 2-ethyl-1H-imidazole-4-carboxylate.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| N1—C2 | 1.372 | C5-N1-C2 |

| C2—N3 | 1.332 | N1-C2-N3 |

| N3—C4 | 1.362 | C2-N3-C4 |

| C4—C5 | 1.380 | N3-C4-C5 |

| C5—N1 | 1.327 | C4-C5-N1 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. acadpubl.eu

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilic character, whereas the LUMO's energy relates to the electron affinity and electrophilic character. pku.edu.cn The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.euresearchgate.net For Methyl 2-ethyl-1H-imidazole-4-carboxylate, FMO analysis can identify the distribution of these orbitals, showing which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Imidazole System

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -5.28 | Electron-donating capability (nucleophilicity) |

| LUMO | -1.27 | Electron-accepting capability (electrophilicity) |

| Energy Gap (ΔE) | 4.01 | Indicates high molecular stability |

Data is illustrative based on a similar imidazole derivative. acadpubl.eu

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule. nih.gov An MEP map displays the electrostatic potential on the surface of the molecule, indicating regions of charge distribution. This allows for the identification of electron-rich areas, which are prone to electrophilic attack, and electron-poor areas, which are susceptible to nucleophilic attack. mdpi.com

In an MEP map, regions of negative potential (typically colored red or yellow) correspond to electron-rich sites and are characteristic of nucleophilic reactivity. For Methyl 2-ethyl-1H-imidazole-4-carboxylate, these sites are expected around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group. researchgate.net Regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack, commonly found around hydrogen atoms, particularly the N-H proton of the imidazole ring. mdpi.combhu.ac.in

Furthermore, 1H-imidazoles can exist in different tautomeric forms due to the migration of the proton between the two nitrogen atoms (N1 and N3). Quantum chemical calculations can determine the relative energies of these tautomers. By comparing the total energies of the optimized geometries for each tautomer, it is possible to predict which form is more stable and therefore more abundant under given conditions.

For nuclei with a spin quantum number greater than 1/2, such as the 14N atoms in the imidazole ring, Nuclear Quadrupole Resonance (NQR) spectroscopy provides valuable information about the local electronic environment. The interaction between the nuclear quadrupole moment and the surrounding electric field gradient (EFG) is described by the nuclear quadrupole coupling constant (QCC) and the asymmetry parameter (η).

DFT calculations can accurately predict these EFG tensors at the nitrogen nuclei. researchgate.net These theoretical parameters are highly sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding. By calculating these parameters for Methyl 2-ethyl-1H-imidazole-4-carboxylate, one can gain deep insight into the electronic structure around the nitrogen atoms and how it is influenced by environmental factors like solvent or crystal packing. researchgate.net

Molecular Modeling and Simulation Techniques for Intermolecular Interactions

While quantum chemical calculations excel at describing the properties of a single molecule, molecular modeling and simulation techniques are used to study how molecules interact with each other. The imidazole moiety is known to participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. nih.gov

Molecular dynamics (MD) simulations can model the behavior of a large ensemble of Methyl 2-ethyl-1H-imidazole-4-carboxylate molecules over time, providing insights into its bulk properties, solvation, and aggregation behavior. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. Such studies are crucial for understanding how the molecule behaves in a condensed phase or in the presence of a biological target, revealing the specific intermolecular forces that govern its interactions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Similarly, a search for molecular dynamics simulations performed on "Methyl 2-ethyl-1H-imidazole-4-carboxylate" did not yield any specific results. There are no available studies detailing its conformational stability, dynamic behavior in different solvent systems, or its interaction dynamics with potential biological targets over time.

Monte Carlo Simulations for Adsorption and Solvation Phenomena

Investigations using Monte Carlo simulations for "Methyl 2-ethyl-1H-imidazole-4-carboxylate," specifically concerning its adsorption onto surfaces or its solvation phenomena, were not found in the reviewed literature. Research in this area tends to focus on different imidazole derivatives, often in the context of materials science or corrosion inhibition, which are not directly applicable to the specified compound.

Theoretical Elucidation of Reaction Mechanisms and Pathways

While various synthetic pathways for imidazole carboxylates have been published, articles providing a detailed theoretical elucidation of the reaction mechanisms and pathways for the synthesis or subsequent reactions of "Methyl 2-ethyl-1H-imidazole-4-carboxylate" using computational chemistry methods (such as Density Functional Theory) are not available. The existing literature describes synthetic procedures without the requested in-depth computational analysis of transition states, energy profiles, or mechanistic pathways.

Advanced Research Applications of Methyl 2 Ethyl 1h Imidazole 4 Carboxylate and Imidazole 4 Carboxylate Derivatives

Contributions to Materials Science

Functionalization of Carbon Nanomaterials for Sensing and Imaging Research

The surface modification of carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, is a critical area of research for developing advanced biomedical tools. mdpi.comnih.gov Functionalization allows for the modification of the nanomaterial's surface, which is essential for applications in composite sensors and other fields. nih.gov Imidazole (B134444) derivatives are utilized in the chemical functionalization of carboxylated multi-walled carbon nanotubes (MWNT-COOH). nih.govdovepress.com This process often involves amidation, where the carboxylic acid groups on the nanotubes react with amine groups. nih.gov

While direct studies on Methyl 2-ethyl-1H-imidazole-4-carboxylate are specific, the general principles of using imidazole derivatives for functionalization are well-established. For instance, MWNT-benzimidazole has been synthesized from MWNT-amide, creating active sites for further applications. nih.govdovepress.com These modifications are crucial for improving the solubility and biocompatibility of carbon nanostructures, which are inherently hydrophobic. mdpi.com The versatile surface of functionalized graphene-based materials, coupled with their high surface area and unique optical properties, makes them suitable for bioimaging probes, including fluorescence and Raman imaging. mdpi.comresearchgate.net By attaching specific imidazole-based compounds to their surface, carbon nanomaterials can be tailored for targeted sensing and imaging of biological molecules and processes. nih.govresearchgate.net

Interdisciplinary Research in Biological and Environmental Sciences

Native mass spectrometry (MS) is a powerful technique for studying noncovalent interactions between biomolecules by analyzing intact macromolecular complexes in the gas phase. nih.govnih.gov A significant challenge in this method is that the electrospray ionization (ESI) process can disrupt labile interactions due to the acquisition of charge and subsequent Coulombic repulsion. nih.gov To counteract this, charge-reducing reagents are added to the solution before ESI to stabilize the complexes. nih.gov

Imidazole and its derivatives have been identified as effective charge-reducing agents. nih.govnih.gov Research has systematically tested a range of imidazole derivatives to understand how their chemical properties influence charge reduction. Studies have revealed that hydrophobic substituents at the 2-position of the imidazole ring significantly enhance both charge reduction and the gas-phase stability of protein complexes compared to existing reagents. nih.govnih.gov Specifically, derivatives like 2-ethyl and 2-propyl imidazole were found to be more effective than imidazole or 2-methylimidazole (B133640) in stabilizing certain complexes, such as nanodiscs incorporating labile peptides. nih.gov This improved stabilization provides more accurate measurements of the stoichiometry of peptides associated with these complexes. nih.gov Computational chemistry has complemented these experimental findings, showing that the efficacy of charge reduction correlates with properties like proton affinity, which is higher for derivatives with larger alkyl substituents at the 2-position. nih.gov

| Derivative | Effect on Charge Reduction | Impact on Gas-Phase Stability | Reference |

| Imidazole | Baseline charge reduction | Baseline stabilization | nih.govnih.gov |

| 2-Methylimidazole | Minor improvement over imidazole | Similar to imidazole | nih.gov |

| 2-Ethylimidazole | Significant improvement | Significantly improved | nih.gov |

| 2-Propylimidazole | Significant improvement | Significantly improved | nih.gov |

| 2-Isopropylimidazole | Significant improvement | Significantly improved | nih.gov |

Computational, or in silico, methods are indispensable tools in modern drug discovery and molecular biology for predicting the interactions between small molecules and biological targets. mdpi.com Imidazole derivatives are frequently the subject of such studies due to their prevalence in medicinally active compounds. nih.gov These computational approaches include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. nih.govmdpi.com

In silico studies have explored the potential of various imidazole derivatives to act as inhibitors for a range of enzymes and proteins. For example, docking studies have been used to evaluate imidazole compounds as potential inhibitors of enzymes like sirtuins, which are involved in carcinogenesis. nih.govnih.gov One study identified Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate (B1210297) as having a strong inhibitory effect on nuclear sirtuins in non-small cell lung cancer cell lines, a finding supported by gene and protein expression data. nih.govnih.gov Other computational investigations have assessed imidazole derivatives as potential inhibitors for targets related to breast cancer and viral diseases like SARS-CoV-2. nih.govnih.govresearchgate.net These studies analyze binding affinities, identify key interacting amino acid residues, and predict the stability of the ligand-protein complexes, providing a rational basis for the design and synthesis of new therapeutic agents. mdpi.comnih.govscielo.br

Imidazole compounds are recognized as a component of atmospheric brown carbon (BrC), which can absorb light and affect the Earth's radiative balance. sdu.edu.cn These compounds can form in the atmosphere through the reaction of dicarbonyls (like glyoxal (B1671930) and methylglyoxal) with reduced nitrogen species such as ammonia (B1221849), ammonium (B1175870), and amines. sdu.edu.cnresearchgate.net This process can occur in aqueous phases like cloud droplets. researchgate.netbohrium.com

Field studies using techniques like single-particle aerosol mass spectrometry have identified various imidazole compounds in atmospheric particles, including methylimidazole and ethylimidazole. sdu.edu.cn The concentrations of these particles often show distinct diurnal variations, with decreases observed from morning to noon on sunny days, suggesting photochemical degradation is a significant removal pathway. sdu.edu.cn The formation of imidazoles is strongly correlated with the presence of precursor molecules. sdu.edu.cn Laboratory studies have confirmed that compounds such as 4-methyl-imidazole can be formed from the aqueous reaction of methylglyoxal (B44143) and ammonium sulfate. bohrium.com Theoretical analyses of the atmospheric oxidation of imidazole initiated by hydroxyl (OH) radicals show a complex, branched reaction mechanism that leads to the formation of products like N,N′-diformylformamidine. rsc.org Understanding these formation and degradation pathways is crucial for accurately modeling the role of imidazole-containing brown carbon in the atmosphere. rsc.orgresearchgate.net

The emergence of antimicrobial resistance has created an urgent need for the discovery of new antibacterial agents. nih.govmdpi.com The imidazole scaffold is a key structural motif in many compounds with demonstrated biological activity and is a focus of synthetic efforts in antimicrobial drug discovery. amazonaws.comnih.gov

Researchers have designed and synthesized novel series of imidazole derivatives and evaluated their activity against various bacterial strains. nih.govmdpi.comresearchgate.net For example, new 4-carboxylic imidazole derivatives have been synthesized and screened in vitro against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii, showing promising antimicrobial activity. researchgate.net The synthesis strategies often involve multi-step reactions, such as the Debus-Radziszewski reaction, to construct the imidazole ring from precursors like aldehydes, dicarbonyl compounds, and amines. nih.govnih.gov The resulting compounds are then tested to determine their minimum inhibitory concentration (MIC) against different microbes. The versatility of the imidazole core allows for the introduction of various substituents, enabling chemists to modulate the antimicrobial potency and spectrum of the resulting molecules. nih.govrsc.org

The imidazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous compounds designed for a wide range of therapeutic applications. researchgate.netresearchgate.net

Anti-Inflammatory and Analgesic Research: Chronic use of nonsteroidal anti-inflammatory drugs (NSAIDs) is linked to significant side effects. nih.govnih.gov This has driven research into new, safer anti-inflammatory and analgesic agents. Scientists have synthesized novel imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles starting from precursors like 5-methyl-1H-imidazole-4-carboxylic acid ethyl ester. nih.govnih.gov Several of these synthesized compounds exhibited significant anti-inflammatory and analgesic activity in animal models, comparable to the standard drug indomethacin (B1671933) but with a potentially better safety profile regarding ulcerogenic activity. nih.govnih.gov In silico predictions of drug-likeness often accompany these synthetic efforts to identify the most promising lead compounds for further investigation. nih.govsciencescholar.usacs.org

Antitubercular Research: Tuberculosis remains a major global health threat, exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis. researchgate.netnih.gov Imidazole-containing compounds have emerged as a promising class of anti-tubercular agents. researchgate.netnih.gov The nitroimidazole drug delamanid (B1670213) is an approved treatment for multidrug-resistant tuberculosis, highlighting the potential of this chemical class. researchgate.netnih.gov Research in this area involves the synthesis of various imidazole derivatives and screening them for activity against M. tuberculosis. nih.govresearchgate.net For instance, a series of compounds synthesized by reacting imidazoles with alkyl halocarboxylates, followed by amidation, yielded derivatives with potent in vitro antitubercular activity that could serve as leads for further optimization. nih.govresearchgate.netmdpi.com

Future Research Directions and Unaddressed Challenges

Development of Green and Sustainable Synthetic Methodologies

A paramount challenge in contemporary organic synthesis is the development of environmentally benign and sustainable methods for the production of chemical compounds. researchgate.netresearchgate.net For Methyl 2-ethyl-1H-imidazole-4-carboxylate, future research will likely focus on moving away from traditional synthetic routes that may involve harsh reaction conditions, toxic solvents, and stoichiometric reagents. The emphasis will be on the adoption of green chemistry principles to enhance the atom economy and reduce the environmental footprint of its synthesis. wjbphs.comnih.gov

Key areas of exploration in the green synthesis of imidazole (B134444) derivatives, which are applicable to Methyl 2-ethyl-1H-imidazole-4-carboxylate, include:

Microwave-assisted and Ultrasound-assisted Synthesis: These techniques have been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions for various imidazole syntheses. researchgate.netnih.gov The application of microwave or ultrasound irradiation could offer a more energy-efficient pathway to Methyl 2-ethyl-1H-imidazole-4-carboxylate. researchgate.net

Use of Benign Solvents: A shift towards the use of water, ethanol, or other green solvents in the synthesis of imidazole hybrids is a significant trend. nih.gov Developing a synthetic protocol for Methyl 2-ethyl-1H-imidazole-4-carboxylate that utilizes such solvents would be a noteworthy advancement.

Biocatalysis and Green Catalysts: The use of biocatalysts, such as lemon juice, or other environmentally friendly catalysts is a promising area. researchgate.net Research into identifying suitable biocatalysts or reusable solid acid catalysts for the synthesis of this specific imidazole ester could lead to more sustainable production methods.

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical and offer a streamlined approach to the synthesis of complex molecules in a single step. researchgate.netbohrium.com Designing a multicomponent reaction strategy for the direct synthesis of Methyl 2-ethyl-1H-imidazole-4-carboxylate would be a significant step forward in terms of efficiency and sustainability. isca.me

| Green Synthetic Technique | Potential Advantages for Methyl 2-ethyl-1H-imidazole-4-carboxylate Synthesis |

| Microwave Irradiation | Reduced reaction times, higher yields, and improved product selectivity. researchgate.net |

| Ultrasound Irradiation | Enhanced mass transfer leading to greater yields and shorter reaction periods. nih.gov |

| Biocatalysis | Use of non-toxic, biodegradable, and readily available catalysts. researchgate.net |

| Multicomponent Reactions | Increased atom economy, reduced number of synthetic steps, and operational simplicity. bohrium.com |

Advanced Integration of Experimental and Computational Approaches

The synergy between experimental and computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of molecules. acs.orgrsc.org For a compound like Methyl 2-ethyl-1H-imidazole-4-carboxylate, where extensive experimental data may be lacking, computational studies can provide invaluable insights and guide future experimental work. nih.gov

Future research in this area should focus on:

DFT (Density Functional Theory) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of Methyl 2-ethyl-1H-imidazole-4-carboxylate. tandfonline.comnih.gov This can help in understanding its reactivity and potential applications.

Reaction Mechanism Elucidation: Computational modeling can be used to explore potential reaction pathways for the synthesis and functionalization of the molecule, helping to optimize reaction conditions and predict the formation of byproducts. tandfonline.com

Prediction of Physicochemical Properties: Computational tools like COSMOtherm can be used to predict properties such as density, viscosity, and vapor pressure, which are crucial for process development and application design. mdpi.comresearchgate.net

Virtual Screening for Biological Activity: While this article does not delve into specific biological activities, it is worth noting that computational docking studies could be used to screen Methyl 2-ethyl-1H-imidazole-4-carboxylate against various biological targets, thereby identifying potential areas for future pharmacological investigation. nih.gov

The integration of these computational methods with targeted experimental validation will accelerate the understanding and development of Methyl 2-ethyl-1H-imidazole-4-carboxylate. nih.gov

Discovery of Novel Applications in Emerging Technologies

While the current applications of Methyl 2-ethyl-1H-imidazole-4-carboxylate are not extensively documented, the broader class of imidazole derivatives has found use in a range of emerging technologies. numberanalytics.comirjmets.com Future research should aim to explore the potential of this specific compound in these advanced applications.

Potential areas for investigation include:

Organic Electronics: Imidazole-based compounds are being investigated for their use in organic light-emitting diodes (OLEDs) as emitters, hosts, or electron-transporting materials. tandfonline.comresearchgate.netgoogle.com The electronic properties of Methyl 2-ethyl-1H-imidazole-4-carboxylate, influenced by the ethyl and carboxylate substituents, could make it a candidate for such applications. Further research into its photophysical properties is warranted. mdpi.comnih.gov

Sustainable Materials: Imidazole derivatives are being explored for the development of sustainable materials such as ionic liquids and polymers with high thermal stability and ionic conductivity. numberanalytics.comirjmets.com The potential of Methyl 2-ethyl-1H-imidazole-4-carboxylate as a precursor for such materials is an open area for research.

Environmental Applications: Functionalized imidazoles are being investigated for applications in CO2 capture and the removal of heavy metals. numberanalytics.com The specific substituents on Methyl 2-ethyl-1H-imidazole-4-carboxylate could impart properties that are beneficial for these environmental remediation technologies.

Functionalized Covalent Organic Frameworks (COFs): The incorporation of imidazole functional groups into COFs can significantly alter their luminescent behavior, with a pronounced dependence on solvent polarity. acs.org This suggests that imidazole derivatives like Methyl 2-ethyl-1H-imidazole-4-carboxylate could be valuable building blocks for creating novel fluorescent materials with applications in sensing and imaging. acs.org

| Emerging Technology | Potential Role of Methyl 2-ethyl-1H-imidazole-4-carboxylate |

| Organic Light-Emitting Diodes (OLEDs) | As a component in the emissive or charge-transport layers. tandfonline.comresearchgate.net |

| Ionic Liquids | As a precursor for task-specific ionic liquids. researchgate.net |

| CO2 Capture Materials | As a functional building block for materials with CO2 affinity. numberanalytics.com |

| Fluorescent Sensors | As a component in the synthesis of novel Covalent Organic Frameworks. acs.org |

Addressing Regioselectivity and Stereoselectivity in Synthesis and Functionalization

A significant and persistent challenge in the chemistry of substituted heterocycles is the control of regioselectivity and stereoselectivity during synthesis and subsequent functionalization. numberanalytics.comnumberanalytics.com For a polysubstituted imidazole like Methyl 2-ethyl-1H-imidazole-4-carboxylate, these challenges are particularly relevant.

Future research must address the following:

Site-Selective Functionalization: The imidazole ring has multiple C-H bonds that could potentially be functionalized. Developing methods for the selective functionalization of the C-5 position or the N-1 position of Methyl 2-ethyl-1H-imidazole-4-carboxylate, without affecting the existing substituents, is a key challenge. researchgate.net Directed C-H functionalization is a powerful tool, but the presence of multiple heteroatoms in the imidazole ring can complicate these reactions. nih.gov

Stereoselective Functionalization: If chiral centers are introduced into the molecule, for example, through functionalization of the ethyl group or by reactions at the imidazole ring that create stereocenters, controlling the stereochemistry will be of utmost importance. The development of stereoselective catalytic methods for the functionalization of such imidazole derivatives is a frontier in the field.

Overcoming these challenges in regioselectivity and stereoselectivity will be critical for unlocking the full potential of Methyl 2-ethyl-1H-imidazole-4-carboxylate and enabling its use in applications where precise molecular architecture is essential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.